molecular formula C17H15F2NO5S B2967394 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide CAS No. 2034329-68-3

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide

Cat. No.: B2967394
CAS No.: 2034329-68-3
M. Wt: 383.37
InChI Key: IYOSIFSGBMUAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide is a sulfonamide derivative characterized by a 2,5-difluorophenyl group and a substituted hydroxyethyl chain bearing both furan-2-yl and furan-3-yl moieties. The methanesulfonamide core is a common pharmacophore in medicinal and agrochemical applications, often contributing to bioactivity through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO5S/c18-14-3-4-15(19)12(8-14)10-26(22,23)20-11-17(21,13-5-7-24-9-13)16-2-1-6-25-16/h1-9,20-21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOSIFSGBMUAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

The compound can be synthesized through various organic reactions, including:

  • Core Structure Formation : Coupling of 2,5-difluorophenyl with suitable intermediates.
  • Furan Ring Introduction : Utilization of coupling reactions like Suzuki or Stille coupling to introduce furan rings.
  • Sulfonamide Formation : Finalizing the structure through sulfonamide formation.

The chemical structure includes aromatic rings and heterocycles, which contribute to its biological activity.

The biological activity of this compound may involve interaction with specific enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the molecular targets and pathways involved.

In Vitro Studies

Recent studies have demonstrated that derivatives containing furan rings exhibit significant inhibitory activity against various enzymes:

  • α-Glucosidase Inhibition : Compounds similar to this structure have shown potential as inhibitors for α-glucosidase, a target for type 2 diabetes treatment. For instance, certain furan derivatives displayed IC50 values indicating effective inhibition .

Case Studies

  • SARS-CoV-2 Inhibitors : Research has identified furan-containing compounds as potential inhibitors of SARS-CoV-2 main protease (Mpro). Specific derivatives demonstrated IC50 values in the low micromolar range, indicating promising antiviral activity .
  • Antidiabetic Activity : Another study focused on the synthesis and evaluation of furan derivatives for their antidiabetic properties, demonstrating that modifications to the furan structure can enhance enzyme inhibition .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 Value (µM)Reference
Furan Derivative Aα-Glucosidase12.5
Furan Derivative BSARS-CoV-2 Mpro1.55
Furan Derivative Cα-Glucosidase8.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Molecular Comparisons

Compound Name (CAS/Identifier) Phenyl Substituents Side Chain Composition Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 2,5-difluoro 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl C₁₆H₁₅F₂N₂O₅S (estimated) ~383.36 (estimated) Hypothesized enhanced solubility due to hydroxyl group; potential for π-π interactions via dual furans
1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide (CAS 1396766-93-0) 2-chloro 2-(furan-3-yl)-2-hydroxyethyl C₁₃H₁₄ClNO₄S 315.77 Simpler furan substitution; no data on bioactivity
N-(4-amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methane sulfonamide derivatives 2,5-dimethoxy Varied benzoyl chloride derivatives Varies ~350–450 (estimated) Demonstrated synthetic versatility; nitro-to-amine reduction for pharmacophore optimization

Key Observations

Fluorine’s small size and high electronegativity may improve target binding affinity. The dual furan-2-yl and furan-3-yl groups in the target compound likely increase hydrophobicity and π-stacking capacity compared to single-furan derivatives.

Hydroxyethyl Chain :

  • The hydroxyl group in both the target compound and the CAS 1396766-93-0 analog may improve aqueous solubility, a critical factor in drug bioavailability.

Synthetic Pathways :

  • Derivatives like those in employ nucleophilic substitutions (e.g., methanesulfonyl chloride reactions) and reductions (e.g., Zn/FeCl₃ for nitro-to-amine conversion), suggesting analogous routes for synthesizing the target compound.

Research Findings and Data Gaps

  • Synthesis: No direct synthesis data exist for the target compound, but methods from (e.g., DMF-mediated reactions, recrystallization) are likely applicable.
  • Physicochemical Properties : Critical parameters (e.g., melting point, solubility) are unavailable for both the target compound and its closest analog (CAS 1396766-93-0) .
  • Biological Activity: No empirical data on cytotoxicity, antimicrobial activity, or target binding were found. Future studies could leverage assays like the Mosmann colorimetric assay for preliminary screening.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, given its multifunctional substituents?

  • Methodological Answer: The synthesis can be approached through sequential nucleophilic substitutions and sulfonylation. A plausible route involves:

Reacting 2,5-difluorophenylmethanesulfonyl chloride with a diol precursor containing furan-2-yl and furan-3-yl groups.

Using K2_2CO3_3 in DMF as a base to facilitate sulfonamide bond formation, analogous to methods for related sulfonamides .

Purifying intermediates via recrystallization (e.g., hot ethanol) or column chromatography to isolate stereoisomers .
Key challenges include controlling regioselectivity of the furan substituents and avoiding over-sulfonylation.

Q. How can impurities in the synthesized compound be identified and quantified?

  • Methodological Answer: Impurities may arise from incomplete substitution (e.g., mono- vs. di-fluorophenyl byproducts) or hydrolysis of the sulfonamide group. Techniques include:
  • HPLC-MS : To detect low-abundance impurities (limit: 0.1% per ICH guidelines) .
  • NMR Spectroscopy : Compare 19F^{19}\text{F} and 1H^{1}\text{H} spectra against reference standards to identify residual starting materials or positional isomers.
  • Pharmacopeial Limits : Total impurities should not exceed 0.5% .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction : Resolve stereochemistry of the hydroxyethyl group and furan substituents. SHELXL (via SHELX suite) is widely used for refinement .
  • FT-IR and Raman Spectroscopy : Confirm sulfonamide (S=O stretching ~1350 cm1^{-1}) and hydroxyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ ion).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonamide formation?

  • Methodological Answer:
  • Temperature Control : Conduct sulfonylation at 0–5°C to reduce sulfonic acid byproduct formation, as seen in analogous syntheses .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction homogeneity .
  • Stoichiometric Adjustments : Employ a 1.2:1 molar ratio of sulfonyl chloride to diol precursor to minimize unreacted starting material.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 13C^{13}\text{C} NMR shifts)?

  • Methodological Answer:
  • Dynamic Effects Analysis : Consider rotameric equilibria in the hydroxyethyl group, which can cause signal splitting in NMR. Variable-temperature NMR (VT-NMR) can clarify this .
  • DFT Calculations : Compare experimental 19F^{19}\text{F} chemical shifts with computational models (e.g., Gaussian) to identify conformational biases .
  • Heteronuclear Correlation (HSQC/HMBC) : Map 1H^{1}\text{H}-13C^{13}\text{C} couplings to confirm connectivity in ambiguous regions.

Q. How can crystallographic data be leveraged to address stereochemical uncertainties?

  • Methodological Answer:
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of poor crystal quality .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H bonds) to explain packing anomalies .
  • Multi-Conformer Models : Apply SHELXPRO’s restraints for flexible groups (e.g., furan rings) to improve R-factor convergence .

Q. What are the computational approaches for predicting biological activity, given limited experimental data?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide S=O, fluorine atoms) using Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5 predicted) and bioavailability risks due to furan metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.